
4-N-tert-butyl-4-N-methylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-tert-butyl-4-N-methylbenzene-1,4-diamine is an organic compound with the molecular formula C12H20N2 It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, with tert-butyl and methyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-tert-butyl-4-N-methylbenzene-1,4-diamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to 1,4-diaminobenzene using reducing agents such as iron filings and hydrochloric acid.
Alkylation: The final step involves the alkylation of 1,4-diaminobenzene with tert-butyl chloride and methyl iodide in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and distillation are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-tert-butyl-4-N-methylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino groups, potentially converting them into alkylamines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkylamines and other reduced derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
4-N-tert-butyl-4-N-methylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-N-tert-butyl-4-N-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine
- 4-N-tert-butyl-4-N-propylbenzene-1,4-diamine
- 4-N-tert-butyl-4-N-isopropylbenzene-1,4-diamine
Uniqueness
4-N-tert-butyl-4-N-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of tert-butyl and methyl groups on the amino groups enhances its stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-N-tert-butyl-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)13(4)10-7-5-9(12)6-8-10/h5-8H,12H2,1-4H3 |
Clé InChI |
KIBBBQFAOGQEDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




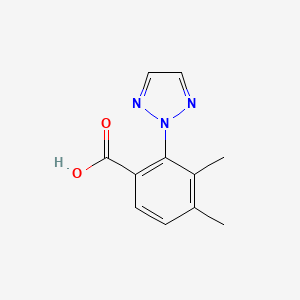
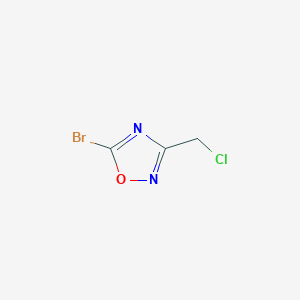
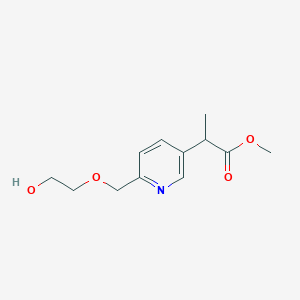
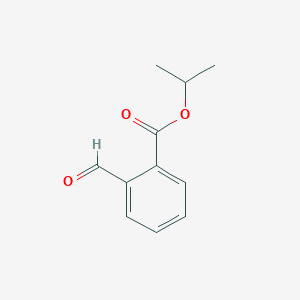
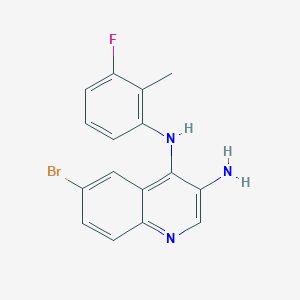
![Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate](/img/structure/B13874257.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid](/img/structure/B13874261.png)
![Pyrazolo[1,5-a]quinoline](/img/structure/B13874262.png)



![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)
